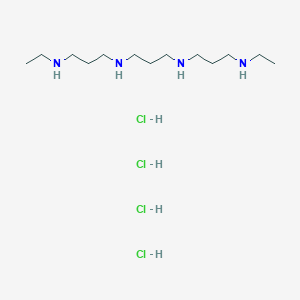

Diethylnorspermine tetrahydrochloride

Description

Propriétés

IUPAC Name |

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWBSOKBIROCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H36Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156886-85-0 | |

| Record name | Diethylnorspermine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de N1,N11-diéthylnorspermine implique l'alkylation de la norspermine avec des groupes éthyles. La réaction nécessite généralement l'utilisation d'agents éthylants dans des conditions contrôlées pour assurer la formation sélective du produit souhaité. La réaction est réalisée en milieu aqueux, et le produit est purifié par cristallisation pour obtenir le sel de tétrahydrochlorure .

Méthodes de production industrielle

La production industrielle du chlorhydrate de N1,N11-diéthylnorspermine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir la cohérence et la qualité du produit final. Le composé est produit dans un environnement contrôlé pour maintenir sa stabilité et son efficacité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de N1,N11-diéthylnorspermine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques pour étudier le métabolisme des polyamines et ses effets sur les processus cellulaires.

Biologie : Employé dans la recherche pour comprendre le rôle des polyamines dans la croissance et la différenciation cellulaires.

Médecine : Investigé pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à induire une déplétion des polyamines et à inhiber la croissance des cellules tumorales.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des voies métaboliques liées aux polyamines

Mécanisme d'action

Le chlorhydrate de N1,N11-diéthylnorspermine exerce ses effets en induisant l'expression de la spermidine/spermine-N1-acétyl transférase (SSAT), une enzyme impliquée dans le catabolisme des polyamines. Cela conduit à une déplétion rapide des niveaux intracellulaires de polyamines, entraînant l'inhibition de la croissance cellulaire et l'induction de l'apoptose. Le composé augmente également la production de peroxyde d'hydrogène et de N-acétyl-3-aminopropanal nocifs, contribuant encore à ses effets cytotoxiques.

Applications De Recherche Scientifique

Chemistry

- Reagent in Polyamine Studies : DENSPM is used as a reagent in various chemical reactions to investigate polyamine metabolism. Its ability to induce SSAT allows researchers to study the downstream effects of polyamine depletion on cellular processes.

Biology

- Cell Growth and Differentiation : Research has shown that DENSPM affects cell signaling pathways and gene expression related to cell growth. It serves as a model compound for understanding the role of polyamines in cellular functions.

Medicine

- Anticancer Properties : DENSPM has been extensively studied for its anticancer potential. It induces apoptosis in cancer cells by depleting polyamines, which are often overexpressed in tumors. Clinical trials have explored its efficacy in various cancers, including breast cancer and non-small-cell lung cancer.

A. Breast Cancer Trials

In clinical trials involving breast cancer patients, DENSPM was shown to superinduce SSAT, leading to cytotoxic responses in tumor tissues. Although responses were minimal, the trials indicated that dosing schedules could be optimized for better outcomes .

B. Glioblastoma Research

Studies using human glioblastoma cell lines demonstrated that DENSPM treatment resulted in increased SSAT mRNA expression and subsequent degradation of anti-apoptotic proteins such as Akt and mTOR. This suggests a potential pathway for enhancing the sensitivity of glioblastoma cells to chemotherapy .

C. Combination Therapy Studies

Research indicates that combining DENSPM with traditional chemotherapeutic agents enhances their efficacy. For instance, studies showed that co-treatment with 5-fluorouracil (5-FU) significantly increased SSAT expression and induced apoptosis more effectively than either agent alone .

Table 1: Summary of Clinical Trials Involving DENSPM

| Cancer Type | Trial Phase | Outcome | Notes |

|---|---|---|---|

| Breast Cancer | Phase II | Minimal responses | Suggested need for optimized dosing |

| Non-Small Cell Lung Cancer | Phase I | Stable disease observed | Safe administration noted |

| Hepatocellular Carcinoma | Phase I | No complete responses | Stable disease achieved |

Mécanisme D'action

N1,N11-Diethylnorspermine tetrahydrochloride exerts its effects by inducing the expression of spermidine/spermine-N1-acetyl transferase (SSAT), an enzyme involved in polyamine catabolism. This leads to the rapid depletion of intracellular polyamine levels, resulting in the inhibition of cell growth and induction of apoptosis. The compound also enhances the production of hazardous hydrogen peroxide and N-acetyl-3-aminopropanal, further contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Polyamine Analogues

Structural and Functional Differences

DENSPM belongs to a class of bis-ethyl polyamine analogues. Key structural variations among analogues include:

- Ethyl group placement : DENSPM has ethyl groups at N1 and N11, whereas N1,N12-diethyl spermine (BESPM) substitutes N1 and N12.

- Backbone length: DENSPM is a norspermine derivative (shorter carbon chain), while BESPM retains the spermine backbone .

| Compound | Structure | Ethyl Positions | Backbone Length | SSAT Induction (Fold) |

|---|---|---|---|---|

| DENSPM | Norspermine-based | N1, N11 | Shorter | 200–1,000 |

| BESPM (N1,N12-diethyl spermine) | Spermine-based | N1, N12 | Longer | 50–10,000* |

| N1,N14-Bis-ethyl homospermine | Homospermine-based | N1, N14 | Extended | ~100 |

*SSAT induction varies by cell type (e.g., 10,000-fold in MALME-3 melanoma cells) .

Mechanisms of Action and Efficacy

DENSPM vs. BESPM

- SSAT Induction: DENSPM is 5-fold more potent than BESPM in upregulating SSAT, leading to faster polyamine depletion. In MALME-3 melanoma cells, DENSPM increased SSAT activity to >10,000 pmol/min/mg vs. 120 pmol/min/mg for BESPM in LOX cells .

- Apoptosis : DENSPM induces apoptosis via SSAT-driven oxidative stress (H₂O₂ from polyamine oxidase activity) and mitochondrial dysfunction, whereas BESPM primarily causes growth arrest .

- Toxicity : Both compounds show low systemic toxicity in preclinical models, but DENSPM’s clinical dose-limiting toxicity (gastrointestinal) is distinct from BESPM’s hematological effects .

DENSPM vs. N1,N14-Bis-ethyl Homospermine

Comparison with Non-Analogue Polyamine Inhibitors

| Compound | Target | Mechanism | Clinical Use |

|---|---|---|---|

| DENSPM | SSAT induction | Polyamine catabolism, apoptosis | Experimental (Phase I) |

| DFMO (α-Difluoromethylornithine) | Ornithine decarboxylase (ODC) | Blocks polyamine biosynthesis | Approved for African sleeping sickness, Hirsutism |

| Nor-NOHA | Arginase 1 | Inhibits polyamine precursor synthesis | Preclinical |

- Efficacy : DENSPM depletes polyamines more rapidly than DFMO, which only inhibits biosynthesis. In breast cancer models, DENSPM reduced polyamine pools by >90% within 24 hours, whereas DFMO required prolonged exposure .

- Combination Potential: DENSPM synergizes with DFMO by dual-targeting biosynthesis and catabolism .

Research Findings and Clinical Implications

Key Preclinical Data

- Melanoma: DENSPM-treated SK-MEL-28 cells showed SSAT induction within 16 hours, followed by mitochondrial depolarization (24 hours) and apoptosis (36 hours) .

- Breast Cancer : DENSPM reduced HCC1937 (BRCA1-mutant) cell viability by 70% at 10 μM, highlighting its utility in genetically defined tumors .

Clinical Data

- The maximal tolerated dose was 185 mg/m²/day .

Activité Biologique

N1,N11-Diethylnorspermine tetrahydrochloride (DENSPM) is a polyamine analog that has garnered significant attention for its potential as an anticancer agent. This compound exhibits a variety of biological activities, particularly in the modulation of polyamine metabolism, induction of apoptosis, and inhibition of tumor growth in various cancer models. This article provides a comprehensive overview of the biological activity of DENSPM, supported by relevant data tables and research findings.

- Chemical Name : N1,N11-Diethylnorspermine tetrahydrochloride

- CAS Number : 121749-39-1

- Molecular Formula : C13H32N4

- Molecular Weight : 244.42 g/mol

- Density : 0.877 g/cm³

- Boiling Point : 357.1°C at 760 mmHg

- Flash Point : 171.9°C

DENSPM functions primarily through the following mechanisms:

- Induction of Polyamine Catabolism : It acts as a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), leading to increased polyamine catabolism and depletion of intracellular polyamines, which are crucial for cell growth and proliferation .

- Apoptosis Induction : DENSPM has been shown to induce apoptosis in various cancer cell lines by promoting the release of cytochrome c from mitochondria and activating caspase-3 .

- Inhibition of Tumor Growth : In vivo studies indicate that DENSPM significantly inhibits tumor growth in models such as DU-145 prostate cancer xenografts when administered at doses of 40 mg/kg three times per day .

In Vitro Studies

A study evaluated the effects of DENSPM on human melanoma cell lines, revealing that low concentrations (<10 µM) could stimulate proliferation in resistant cells, while higher concentrations inhibited growth with IC50 values ranging from 2 to 180 µM . This suggests a dual role where DENSPM mimics endogenous polyamines at low doses but exerts cytotoxic effects at higher concentrations.

In Vivo Studies

In murine models, DENSPM demonstrated a clear capacity to prevent tumor growth. For instance, mice bearing xenografts showed significant tumor size reduction following treatment with DENSPM .

Case Studies and Clinical Trials

Clinical investigations into DENSPM have highlighted its potential in treating various cancers:

- Prostate Cancer : In patients with advanced prostate cancer, DENSPM exhibited sustained inhibitory effects on tumor growth but required further studies to establish clinical efficacy .

- Hepatocellular Carcinoma (HCC) : While some patients tolerated DENSPM well, results indicated insufficient evidence for clinical benefit as monotherapy .

Comparative Data Table

| Study Type | Cancer Type | Concentration | Result |

|---|---|---|---|

| In Vitro | Human Melanoma | <10 µM | Induced proliferation in resistant cells |

| In Vitro | Human Melanoma | >10 µM | Growth inhibition (IC50: 2-180 µM) |

| In Vivo | Prostate Cancer Xenografts | 40 mg/kg | Significant tumor growth inhibition |

| Clinical Trial | Advanced HCC | Not specified | Insufficient clinical benefit observed |

Q & A

What is the molecular mechanism by which N1,N11-Diethylnorspermine tetrahydrochloride (DENSPM) modulates polyamine metabolism in cellular systems?

Answer:

DENSPM acts as a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. It stabilizes SSAT mRNA and enhances enzyme activity by up to 1,000-fold, leading to accelerated acetylation of polyamines (e.g., spermidine, spermine) and their subsequent oxidation or excretion. This disrupts intracellular polyamine homeostasis, which is critical for studying apoptosis, proliferation, and stress responses in cancer or metabolic disease models .

Methodological Tip: Validate SSAT induction using RT-qPCR for mRNA quantification and fluorometric assays (e.g., acetyl-CoA consumption) for enzymatic activity. Include controls like untreated cells and polyamine-depleted media to isolate DENSPM-specific effects.

What experimental protocols are recommended for preparing DENSPM stock solutions, and how should stability be maintained?

Answer:

- Stock Preparation: Dissolve DENSPM tetrahydrochloride in molecular-grade water at concentrations of 1–10 mM (e.g., 1 mg in 2.56 mL H₂O for 1 mM). Vortex thoroughly and filter-sterilize (0.22 µm).

- Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to light or room temperature .

Key Data:

| Concentration | Volume (1 mg) | Volume (5 mg) |

|---|---|---|

| 1 mM | 2.56 mL | 12.81 mL |

| 10 mM | 0.26 mL | 1.28 mL |

How can researchers resolve discrepancies in reported SSAT activity levels when using DENSPM across different cell lines?

Answer:

Variability in SSAT induction (e.g., 200- vs. 1,000-fold) may arise from:

- Cell-Type Specificity: Epigenetic regulation or baseline polyamine levels (e.g., DU-145 prostate cancer vs. glioblastoma cells).

- Assay Conditions: Differences in incubation time (24–72 hrs), DENSPM concentration (1–10 µM), or acetyl-CoA availability.

Methodological Approach: - Perform dose-response curves (0.1–50 µM DENSPM) and time-course experiments.

- Normalize SSAT activity to total protein content and include positive controls (e.g., TNF-α for inflammatory models) .

What in vivo models demonstrate DENSPM's antitumor efficacy, and what dosing regimens are effective?

Answer:

In murine xenograft models (e.g., DU-145 prostate cancer), DENSPM (40 mg/kg, administered thrice daily for 6-day cycles) significantly reduces tumor growth. This correlates with caspase-3 activation, cytochrome c release, and H₂O₂ production via SSAT-driven polyamine oxidation.

Advanced Considerations:

- Monitor systemic polyamine depletion (e.g., plasma spermidine via HPLC).

- Combine with polyamine synthesis inhibitors (e.g., DFMO) to enhance efficacy .

How does DENSPM influence ion channel activity, and what implications does this have for cancer cell migration studies?

Answer:

DENSPM indirectly modulates inward-rectifier potassium channels (e.g., Kir2.1) by altering intracellular polyamine levels, which regulate membrane potential and integrin-mediated migration (e.g., α9β1 in endothelial cells).

Experimental Design:

- Use patch-clamp electrophysiology to measure channel currents in DENSPM-treated vs. control cells.

- Pair with fibronectin-coated Boyden chambers to assess migration .

What analytical techniques are recommended for quantifying DENSPM-induced polyamine catabolites?

Answer:

- HPLC-MS/MS: Resolve acetylated polyamines (e.g., N1-acetylspermidine) with reverse-phase columns and tandem mass spectrometry.

- Fluorometric Detection: Use dansyl chloride derivatization for UV/fluorescence detection in cell lysates.

Reference: Adapt protocols from N1-acetylspermidine assays, ensuring calibration with deuterium-labeled internal standards .

What are the critical considerations for combining DENSPM with other polyamine-targeting agents in experimental designs?

Answer:

- Synergy with DFMO: Difluoromethylornithine (DFMO) inhibits ornithine decarboxylase, blocking polyamine synthesis. Co-treatment amplifies SSAT-driven catabolism.

- Toxicity Mitigation: Monitor for H₂O₂-induced oxidative stress (e.g., via catalase overexpression or NAC supplementation) .

How does DENSPM's induction of SSAT intersect with metabolic pathways beyond polyamine metabolism?

Answer:

SSAT activation depletes acetyl-CoA pools, potentially altering:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.